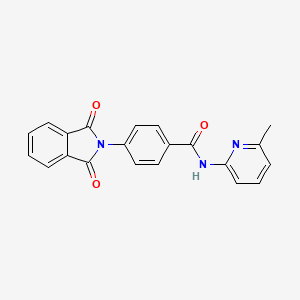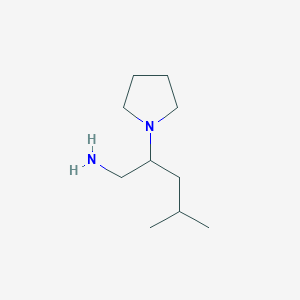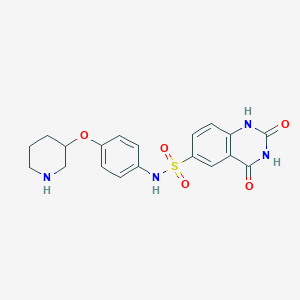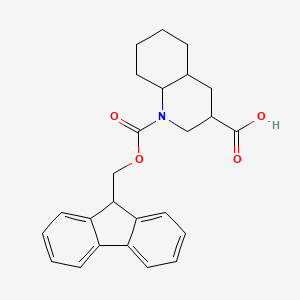
4-(1,3-dioxoisoindol-2-yl)-N-(6-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxoisoindol-2-yl)-N-(6-methylpyridin-2-yl)benzamide, also known as KIRA6, is a small molecule inhibitor that has been extensively studied in recent years. KIRA6 has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : The compound 4-(1,3-dioxoisoindol-2-yl)-N-(6-methylpyridin-2-yl)benzamide has been synthesized through methods such as [2+3] cycloaddition, demonstrating its applicability in chemical synthesis (Aouine et al., 2011).
Biological Activities
- Antibacterial and Antifungal Properties : Some derivatives of this compound have shown promising antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (Patel & Dhameliya, 2010).
- Anticancer Potential : Novel quinuclidinone derivatives related to this compound have been explored as potential anti-cancer agents, indicating its relevance in oncological research (Soni et al., 2015).
Material Science
- Optically Active Polyamides : Derivatives of this compound have been used in creating optically active polyamides with potential applications in material sciences (Faghihi et al., 2010).
Analytical and Structural Studies
- Crystal Structure and Spectroscopy : The crystal structure and spectroscopy of derivatives of this compound have been studied, aiding in the understanding of its chemical properties (Bülbül et al., 2015).
Antioxidative Potential
- Radical Scavenging Activity : Certain benzamide-dioxoisoindoline derivatives exhibit antioxidative properties, which could be leveraged in studies related to oxidative stress and aging (Milovanović et al., 2020).
Green Chemistry
- Environment-Friendly Synthesis : The compound has been involved in green synthesis approaches, demonstrating its compatibility with sustainable chemical practices (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c1-13-5-4-8-18(22-13)23-19(25)14-9-11-15(12-10-14)24-20(26)16-6-2-3-7-17(16)21(24)27/h2-12H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILKBQXLQIINRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2477651.png)
![Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2477653.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2477658.png)
![8,8-dimethyl-2-sulfanylidene-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2477659.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2477661.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B2477663.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2477665.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)

![2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2477670.png)